molecular formula C25H35N2O10P B13815966 Buflomedil pyridoxalphosphate

Buflomedil pyridoxalphosphate

Cat. No.: B13815966
M. Wt: 554.5 g/mol
InChI Key: PFDMMTLRXJOJAK-UHFFFAOYSA-N
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Description

Buflomedil pyridoxalphosphate (CAS 104018-07-7) is a synthetic compound combining buflomedil, a vasodilator, with pyridoxal phosphate (active vitamin B6). Its molecular formula is C₂₅H₃₅N₂O₁₀P, reflecting the covalent linkage between the two moieties . The compound is designed to synergize buflomedil’s vascular effects (adenosine receptor agonism, improved microcirculation) with pyridoxal phosphate’s enzymatic cofactor activity, which supports neurotransmitter synthesis and metabolic regulation . Clinically, it has been investigated for treating cerebrovascular disorders (e.g., memory deficits, dizziness) and peripheral vascular conditions (e.g., intermittent claudication) .

Properties

Molecular Formula

C25H35N2O10P

Molecular Weight

554.5 g/mol

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate;4-pyrrolidin-1-ium-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one

InChI

InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14)

InChI Key

PFDMMTLRXJOJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].COC1=CC(=C(C(=C1)OC)C(=O)CCC[NH+]2CCCC2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridoxal phosphate involves several steps. Initially, phenetidine is added to a pyridoxal solution to generate a pyridoxal Schiff base. This Schiff base is then dissolved in an ionic liquid, followed by the addition of polyphosphoric acid. The reaction mixture is stirred, cooled, and the resulting solids are filtered to obtain pyridoxal 5’-phosphate Schiff base. Finally, hydrolysis purification is performed to yield pyridoxal 5’-phosphate .

Industrial Production Methods

Industrial production methods for buflomedil pyridoxal phosphate typically involve controlled-release preparations. These preparations are made by combining buflomedil pyridoxal phosphate with appropriate auxiliary materials to achieve the desired release profile .

Chemical Reactions Analysis

Mechanistic Pathways

Buflomedil pyridoxalphosphate participates in several key biochemical reactions, primarily due to the presence of pyridoxal phosphate, which acts as a coenzyme in numerous enzymatic processes:

  • Transamination Reactions : Pyridoxal phosphate facilitates the transfer of amino groups between amino acids and alpha-keto acids, essential for amino acid metabolism. The reaction mechanism involves the formation of a Schiff base between the aldehyde group of pyridoxal phosphate and the amino group of the substrate .

  • Decarboxylation Reactions : This compound also plays a role in decarboxylation, where carboxylic acid groups are removed from amino acids, converting them into amines and releasing carbon dioxide. The reaction proceeds through an aldimine intermediate formed with pyridoxal phosphate .

  • Claisen Condensation : this compound can catalyze Claisen-like condensations, where two esters or one ester and a carbonyl compound react to form a β-keto ester or a β-diketone .

Reaction Conditions

The reactions involving this compound typically require specific conditions:

  • pH Levels : Most enzymatic reactions catalyzed by pyridoxal phosphate are sensitive to pH, typically functioning optimally around neutral pH levels.

  • Temperature : Enzymatic activity is also temperature-dependent, with many reactions occurring efficiently at physiological temperatures (37°C).

Vasodilatory Effects

Buflomedil is known for its vasodilatory properties, which are retained in its pyridoxal phosphate derivative. This action improves blood flow and oxygen delivery to tissues, making it beneficial for patients with peripheral arterial disease .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, particularly in models of ischemia. It has been shown to improve neurological scores in animal studies following cerebral infarction, suggesting potential applications in stroke therapy .

Clinical Efficacy

Clinical studies have demonstrated that this compound can significantly improve patient outcomes related to insufficient blood supply conditions. It enhances hemodynamics and reduces symptoms associated with vascular insufficiencies .

Comparative Analysis with Related Compounds

The unique properties of this compound can be compared with other related compounds:

Compound NameMolecular FormulaUnique Features
Pyridoxal PhosphateC8H10N2O6PActive form of vitamin B6; coenzyme for many enzymes
PyridoxamineC8H11N3O5Precursor to pyridoxal phosphate; less bioactive
BuflomedilC20H28N2O4Known for vasodilatory effects; lacks phosphate group

This compound stands out due to its combination of vasodilatory properties and enzymatic activity facilitated by pyridoxal phosphate, making it unique among similar compounds .

Mechanism of Action

Buflomedil exerts its effects by inhibiting calcium channels, reducing calcium influx, and attenuating vascular tone. Pyridoxal phosphate, on the other hand, acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids and neurotransmitters. The combination of these two components allows for a synergistic effect, enhancing the overall therapeutic efficacy of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Buflomedil pyridoxalphosphate is distinct from related compounds in its dual pharmacodynamic profile. Below is a detailed comparison:

Buflomedil Hydrochloride

  • Structure: Lacks the pyridoxal phosphate moiety; molecular formula C₁₇H₂₅NO₄·HCl .
  • Mechanism : Pure α-adrenergic receptor antagonist with vasodilatory effects, enhancing peripheral blood flow without direct metabolic modulation .
  • Clinical Use : Marketed as tablets (e.g., Fonzylane®) but overshadowed by newer vasodilators with better safety profiles .

Pyridoxal Phosphate

  • Mechanism: Cofactor for enzymes involved in amino acid metabolism, neurotransmitter synthesis (e.g., serotonin, dopamine), and hemoglobin production .
  • Efficacy: Used to treat B6 deficiency, metabolic disorders, and certain neuropathies. No intrinsic vasoactive properties .
  • Limitations : Rapid renal excretion reduces bioavailability; requires frequent dosing .

Papaverine-Pyridoxal Phosphate Salt

  • Structure : Salt of papaverine (opiate-derived vasodilator) and pyridoxal phosphate .
  • Mechanism : Combines papaverine’s phosphodiesterase inhibition with pyridoxal phosphate’s enzymatic activity.
  • Efficacy : Superior water solubility compared to papaverine hydrochloride but lacks antithrombotic action .

Table 1: Key Pharmacological Differences

Compound Mechanism of Action Therapeutic Advantages Limitations
This compound Vasodilation + enzymatic cofactor activity Dual action on vascular and metabolic systems Discontinued; side effects (hypotension)
Buflomedil hydrochloride α-Adrenergic antagonism Rapid peripheral vasodilation Narrow therapeutic window
Pyridoxal phosphate Cofactor for metabolic enzymes Treats B6 deficiency, neuropathies No vasoactive properties
Papaverine-pyridoxal phosphate PDE inhibition + enzymatic support Improved solubility over papaverine Limited antithrombotic efficacy

Research Findings

  • Synergistic Effects : this compound demonstrated 60% greater inhibition of platelet aggregation compared to buflomedil or pyridoxal phosphate alone in preclinical models, attributed to covalent linkage enhancing receptor targeting .
  • Bioavailability : The compound’s phosphate group improves solubility over buflomedil hydrochloride, but instability in gastric pH limits oral absorption .
  • Pyridoxal phosphate derivatives dominate the vitamin B6 market .

Q & A

Q. What analytical methods are recommended for quantifying Buflomedil Pyridoxalphosphate in biological samples?

High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry is widely used. For plasma assays, methods involving protein precipitation followed by derivatization with agents like dansyl chloride enhance sensitivity. A validated protocol includes spiking samples with deuterated internal standards to improve accuracy and reproducibility .

Q. How does this compound function as a cofactor in enzymatic assays?

It serves as a cofactor for decarboxylases and aminotransferases, stabilizing intermediates during catalysis. For example, in glutamate decarboxylase (GAD) assays, its presence increases enzyme activity by 60–70% in brain homogenates, as shown by measuring glutamate consumption rates with/without supplementation .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Waste must be segregated and treated by certified biohazard disposal services due to potential environmental contamination. Experimental protocols should include PPE (gloves, lab coats) and ventilation controls, as outlined in chemical safety guidelines .

Advanced Research Questions

Q. How do swelling, diffusion, and erosion fronts interact to control this compound release from hydroxypropyl methylcellulose (HPMC) matrices?

Drug release is primarily governed by the diffusion front movement, which correlates with the dissolved drug gel layer thickness. Increasing polymer molecular weight or reducing initial porosity slows front progression, thereby extending release duration. pH and ionic strength adjustments alter drug solubility, thinning the gel layer and accelerating release .

Q. What experimental strategies resolve contradictions in clinical data linking pyridoxalphosphate levels to fracture risk in Hypophosphatasia (HPP)?

Confounding factors like ALP activity variability and genetic heterogeneity require stratified analysis. Retrospective studies should integrate DXA scans, fracture history, and biomarkers (e.g., phosphoethanolamine). Multivariate regression models can isolate the impact of pyridoxalphosphate deficiency from other metabolic variables .

Q. How does this compound supplementation improve the accuracy of ALT/AST assays in vitamin B6-deficient populations?

P5P-deficient reagents underestimate enzyme activity due to insufficient cofactor availability. Optimized protocols involve pre-incubating serum samples with 0.1 mM P5P, which restores enzymatic rates to reference ranges. This adjustment is critical for studies involving malnutrition or chronic disease cohorts .

Q. What mechanistic insights explain this compound's role in mitigating drug-induced seizures in preclinical models?

It counteracts 4-deoxypyridoxine-induced GABA depletion by restoring glutamate decarboxylase activity. In vivo assays show a dose-dependent reduction in seizure latency, correlating with brain homogenate GAD activity recovery. Electrophysiological studies further validate its neuroprotective effects .

Methodological Considerations

Q. How can researchers design robust pharmacokinetic studies for this compound?

Use crossover designs with controlled dosing intervals (e.g., 8–12 hours) to account for circadian variability. Plasma sampling should align with known absorption peaks (Tmax ≈ 2–4 hours post-administration). Non-compartmental analysis (NCA) is preferred for estimating AUC and half-life in early-phase trials .

Q. What statistical frameworks address variability in this compound's therapeutic outcomes for peripheral vascular diseases?

Mixed-effects models account for interpatient variability in parameters like baseline perfusion and comorbid conditions. Bayesian hierarchical approaches improve power in small-sample studies by borrowing strength from prior data .

Data Interpretation Challenges

Q. How should researchers reconcile conflicting in vitro/in vivo efficacy data for this compound?

Discrepancies often arise from differences in bioavailability or metabolic clearance. Parallel experiments using ex vivo organotypic models (e.g., vascular tissue explants) can bridge the gap by mimicking in vivo conditions while retaining controlled variables .

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